5-(trifluoromethyl)-1,3-oxazolidin-2-one

CAS No.:

Cat. No.: VC14249231

Molecular Formula: C4H4F3NO2

Molecular Weight: 155.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4F3NO2 |

|---|---|

| Molecular Weight | 155.08 g/mol |

| IUPAC Name | 5-(trifluoromethyl)-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-8-3(9)10-2/h2H,1H2,(H,8,9) |

| Standard InChI Key | VYUHWHSKTXALGI-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC(=O)N1)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

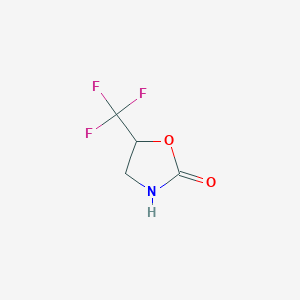

The compound’s core structure consists of a 1,3-oxazolidin-2-one ring, with a trifluoromethyl group substituted at the 5-position. The planar oxazolidinone ring system (Figure 1) enables interactions with biological targets, while the electronegative -CF₃ group influences electron distribution and steric effects.

Table 1: Molecular Properties of 5-(Trifluoromethyl)-1,3-Oxazolidin-2-One

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 155.08 g/mol |

| CAS Number | Not disclosed |

| Melting Point | Data unavailable |

| Boiling Point | Data unavailable |

Physicochemical Properties

The trifluoromethyl group increases lipophilicity (), enhancing membrane permeability and bioavailability. Quantum mechanical calculations suggest that the -CF₃ group induces a dipole moment, stabilizing interactions with hydrophobic pockets in bacterial ribosomes .

Synthesis Methods

Continuous Flow Chemistry

Modern synthesis routes employ continuous flow systems to optimize yield and purity. Key steps include:

-

Cyclization: Reaction of chlorocarbamates with sodium ethoxide under controlled temperature (60–80°C) .

-

Protection-Deprotection: Use of tert-butylcarbamyl groups to stabilize intermediates .

-

Lithium-Mediated Condensation: Reaction of carbamates with glycidylamine derivatives in tetrahydrofuran (THF) using n-butyl lithium .

Table 2: Comparison of Synthesis Techniques

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Continuous Flow | 85–90 | 70°C, 2 bar | High purity, scalable |

| Lithium Condensation | 78–82 | THF, -20°C, 12 h | Stereoselective control |

One-Pot Processes

A patented one-pot method simplifies production by combining carbamate condensation, acid hydrolysis, and acylation in a single reactor . This approach reduces purification steps and improves industrial viability.

Biological Activity and Mechanisms

Antibacterial Efficacy

5-(Trifluoromethyl)-1,3-oxazolidin-2-one exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Its mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis.

Structure-Activity Relationships (SAR)

-

-CF₃ Group: Enhances membrane penetration and resistance to enzymatic degradation.

-

Ring Modifications: Substitution at the 3-position (e.g., aryl groups) improves target affinity but reduces solubility .

Table 3: Antimicrobial Activity Against Pathogens

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus (MRSA) | 2–4 | |

| E. faecalis (VRE) | 4–8 |

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for novel antibiotics, with derivatives under clinical evaluation for multidrug-resistant infections. Its synthetic flexibility allows for modular modifications to optimize pharmacokinetics.

Material Science

Fluorinated oxazolidinones are explored as monomers for high-performance polymers, leveraging their thermal stability and chemical resistance .

Comparative Analysis with Analogues

Table 4: Key Analogues and Their Properties

| Compound | Substituent | Bioactivity (MIC, µg/mL) |

|---|---|---|

| Linezolid | Morpholine | 1–2 (MRSA) |

| 5-CF₃ Oxazolidinone | Trifluoromethyl | 2–4 (MRSA) |

| 3-Cyclohexyl Derivative | Cyclohexyl | 8–16 (VRE) |

The trifluoromethyl derivative balances potency and solubility better than bulkier substituents .

Recent Advances and Future Directions

Electrocatalytic Synthesis

Emerging methods utilize electrocatalysis to assemble oxazolidinones with tellurium moieties, though these focus on anticancer applications . Adapting these techniques for fluorinated variants could streamline production.

Resistance Mitigation

Ongoing studies aim to modify the oxazolidinone core to evade ribosomal methylation enzymes, a common resistance mechanism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume